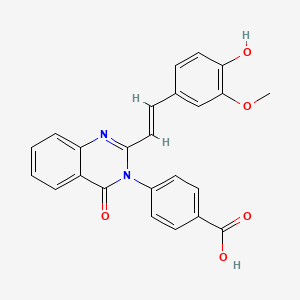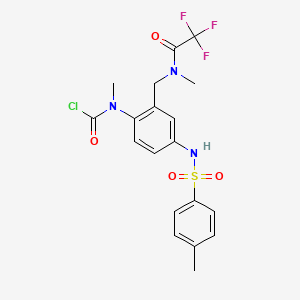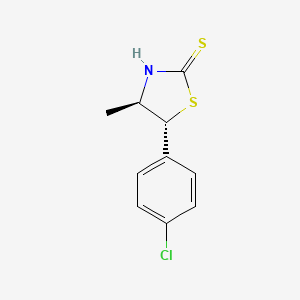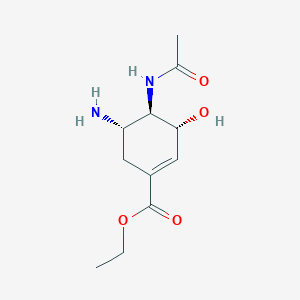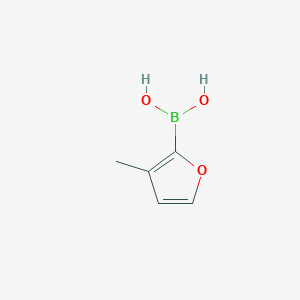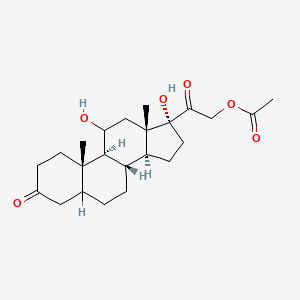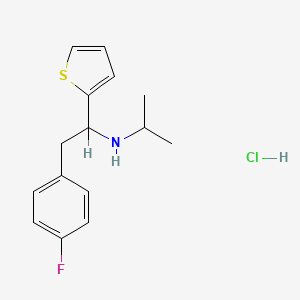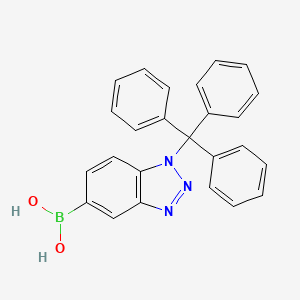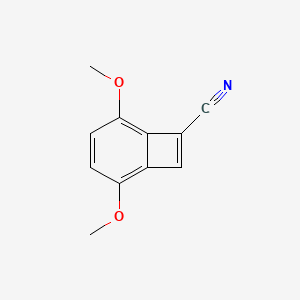
1-Cyano-3,6-dimethoxy-benzocyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-3,6-dimethoxy-benzocyclobutene is a heterocyclic organic compound with the molecular formula C11H9NO2. It is known for its unique bicyclic structure, which includes a benzene ring fused to a cyclobutene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyano-3,6-dimethoxy-benzocyclobutene can be synthesized through several routes. One practical synthesis involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile or cyanoacetic acid, followed by reduction with sodium borohydride (NaBH4). The resulting intermediate undergoes cyclization to form the desired compound . This method allows for the production of this compound on a large scale with good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-3,6-dimethoxy-benzocyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated benzocyclobutene derivatives.
Applications De Recherche Scientifique
1-Cyano-3,6-dimethoxy-benzocyclobutene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-cyano-3,6-dimethoxy-benzocyclobutene involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Ivabradine, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the reactions and conditions used .
Comparaison Avec Des Composés Similaires
1-Cyano-3,6-dimethoxy-benzocyclobutene can be compared with other similar compounds, such as:
1-Cyano-4,5-dimethoxybenzocyclobutene: This compound has a similar structure but differs in the position of the methoxy groups.
3,6-Dimethoxycyclobutabenzene-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
912342-26-8 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-9-3-4-10(14-2)11-7(6-12)5-8(9)11/h3-5H,1-2H3 |
Clé InChI |
REAPZESXPCSLLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C2=C(C=C1)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


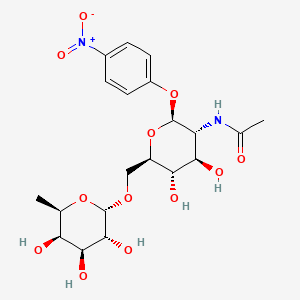
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
